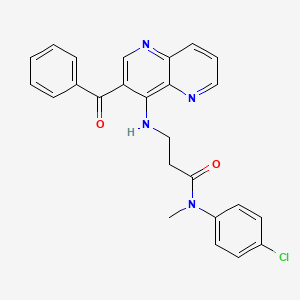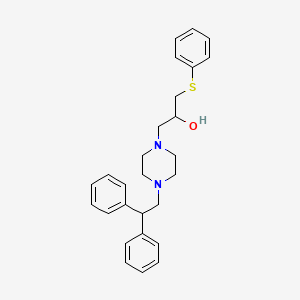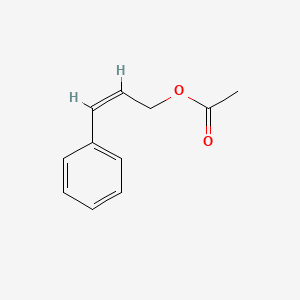
3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate is a complex organic compound that features multiple fused ring systems and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazoquinoxaline and pyrazoloquinazoline cores, followed by their functionalization and coupling. Typical synthetic routes may include:
Formation of Imidazoquinoxaline Core: This can be achieved through the condensation of a diamine with a diketone under acidic conditions.
Formation of Pyrazoloquinazoline Core: This may involve the cyclization of a hydrazine derivative with a suitable precursor.
Coupling and Functionalization: The two cores can be coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, followed by functional group modifications.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.
Medicine
In medicine, the compound may serve as a lead compound for the development of new drugs. Its potential biological activity can be harnessed to treat various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or catalysts. Its unique structure can impart desirable properties to these materials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazoquinoxalines: Compounds with similar core structures but different functional groups.
Pyrazoloquinazolines: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate lies in its combination of multiple fused ring systems and functional groups, which may impart unique chemical and biological properties.
Propiedades
Número CAS |
75535-20-5 |
|---|---|
Fórmula molecular |
C36H33N7O4S |
Peso molecular |
659.8 g/mol |
Nombre IUPAC |
3-[(E)-2-[1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium-2-yl]ethenyl]-2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H26N7O.C7H8O3S/c1-5-17-34-25(35(18-6-2)27-26(34)30-22-12-8-9-13-23(22)31-27)16-15-20-19(3)32-36-28(20)33(4)24-14-10-7-11-21(24)29(36)37;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,1-2,17-18H2,3-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
GLCQTZIXBGRCLR-UHFFFAOYSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C(=C1/C=C/C3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C)N(C6=CC=CC=C6C2=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C(=C1C=CC3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C)N(C6=CC=CC=C6C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


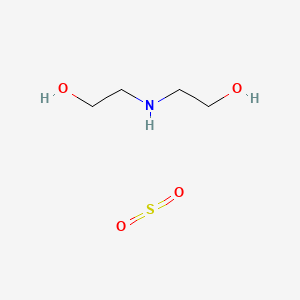
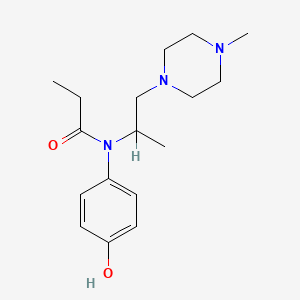
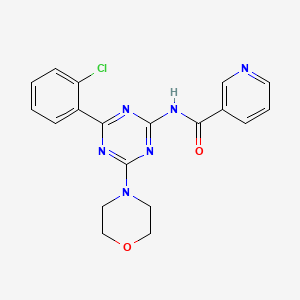





![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)

